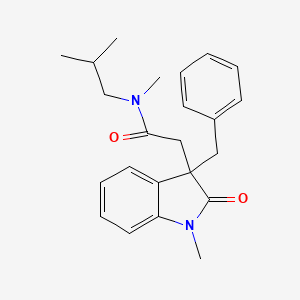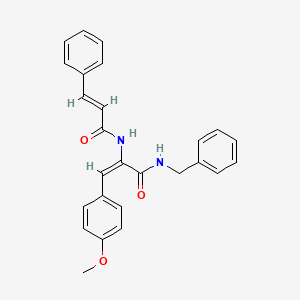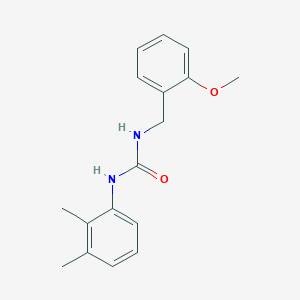
1-(4-cyclopentylpyrimidin-2-yl)-N-ethylpyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-cyclopentylpyrimidin-2-yl)-N-ethylpyrrolidine-3-carboxamide, also known as CEP-9722, is a novel chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamide derivatives and has been found to possess a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of 1-(4-cyclopentylpyrimidin-2-yl)-N-ethylpyrrolidine-3-carboxamide involves the inhibition of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which plays a crucial role in the pathogenesis of neurodegenerative diseases. By inhibiting GSK-3β, this compound prevents the hyperphosphorylation of tau protein and reduces the accumulation of amyloid-beta plaques, which are the hallmark features of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of neuroinflammation, and the promotion of neuronal survival and regeneration. These effects are mediated by its ability to modulate various signaling pathways involved in cell survival and death.
実験室実験の利点と制限
One of the key advantages of 1-(4-cyclopentylpyrimidin-2-yl)-N-ethylpyrrolidine-3-carboxamide is its high potency and selectivity towards GSK-3β, which makes it an ideal tool for studying the role of this enzyme in various cellular processes. However, its low solubility and stability in aqueous solutions can pose challenges in experimental settings, requiring the use of specialized solvents and storage conditions.
将来の方向性
There are several potential future directions for the research on 1-(4-cyclopentylpyrimidin-2-yl)-N-ethylpyrrolidine-3-carboxamide, including:
1. Further studies on its neuroprotective effects in animal models of neurodegenerative diseases.
2. Investigation of its potential applications in other disease areas, such as cancer and diabetes.
3. Development of novel formulations and delivery methods to improve its solubility and stability.
4. Exploration of its effects on other signaling pathways and molecular targets.
5. Clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a promising compound with unique pharmacological properties that make it a potential candidate for the treatment of various diseases, particularly in the field of neuroscience. Further research is needed to fully understand its mechanism of action and explore its potential applications in other disease areas.
合成法
The synthesis of 1-(4-cyclopentylpyrimidin-2-yl)-N-ethylpyrrolidine-3-carboxamide involves the condensation of 4-cyclopentyl-2-aminopyrimidine with N-ethyl-3-(4-formylphenyl)propanamide in the presence of a suitable catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound in high purity.
科学的研究の応用
1-(4-cyclopentylpyrimidin-2-yl)-N-ethylpyrrolidine-3-carboxamide has been extensively studied for its potential applications in the field of neuroscience, particularly for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been found to exhibit potent neuroprotective effects by preventing the formation of amyloid-beta plaques and reducing oxidative stress in the brain.
特性
IUPAC Name |
1-(4-cyclopentylpyrimidin-2-yl)-N-ethylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-2-17-15(21)13-8-10-20(11-13)16-18-9-7-14(19-16)12-5-3-4-6-12/h7,9,12-13H,2-6,8,10-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANJAINYVBZVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(C1)C2=NC=CC(=N2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-[4-(methylamino)piperidin-1-yl]nicotinamide](/img/structure/B5367792.png)
![{1-(5-ethyl-2-methylpyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5367798.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(methylthio)benzamide](/img/structure/B5367805.png)
![2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5367809.png)


![5-{2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5367838.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-2-ethylpiperidine](/img/structure/B5367839.png)

![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5367853.png)
![7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5367856.png)

![(5-chloro-2-methoxyphenyl){1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}methanone](/img/structure/B5367866.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzoxazole](/img/structure/B5367880.png)